molecular formula C26H20BrN3Na2O9S2 B12734078 Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 65147-24-2

Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12734078
CAS No.: 65147-24-2
M. Wt: 708.5 g/mol
InChI Key: TVWBPUZDERZRMO-UHFFFAOYSA-L
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Description

Chemical Identity and Nomenclature of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

The compound’s systematic IUPAC name reflects its intricate structure, which includes an anthraquinone core modified with sulfonate, amino, bromoacrylamido, and trimethylphenyl groups. Key features include:

  • Anthraquinone backbone : A planar, conjugated system responsible for color absorption and stability.
  • Sulfonate groups : At positions 2 and 5, enhancing water solubility and ionic character.
  • Bromoacrylamido group : A reactive halogen-containing moiety enabling covalent bonding with substrates.
  • Trimethylphenyl group : At position 3, providing steric and electronic modulation to optimize dye-fiber interactions.
Property Detail
Molecular formula C₂₆H₂₃BrN₃Na₂O₉S₂
Key functional groups Sulfonate (-SO₃⁻), amino (-NH₂), bromoacrylamido (C=O-Br), anthraquinone
Solubility High in aqueous solutions due to sulfonate groups
Reactivity Halogen-based reactivity for fiber attachment

The structural complexity of this compound necessitates precise synthetic control to ensure purity and functionality, as seen in analogous anthraquinone dyes.

Historical Development in Anthraquinone Dye Chemistry

Anthraquinone dyes have evolved significantly since the isolation of alizarin from madder plants in the 19th century. The synthesis of synthetic anthraquinone derivatives began in 1869, marking a shift toward tailored dye properties. Key milestones include:

  • Early synthetic dyes : Nitration and sulfonation of anthraquinone produced precursors like 1-aminoanthraquinone, enabling diverse functionalization.
  • Reactive dye innovation : The 1949 patent of Reactive Blue 19, a sulfonated anthraquinone dye, established the viability of covalent bonding with cellulose fibers.
  • Modern modifications : Introduction of bromoacrylamido groups and alkyl substituents, as seen in this compound, improved dye-substrate affinity and colorfastness.

This compound exemplifies the progression toward multifunctional dyes that balance solubility, reactivity, and environmental stability.

Position Within Reactive Dye Classifications

Reactive dyes are categorized by their reactive groups, temperature requirements, and application methods. This compound aligns with the following classifications:

  • Reactive group : Halogen-based (bromoacrylamido), facilitating nucleophilic substitution with hydroxyl or amino groups in fibers.
  • Temperature class : Likely a hot brand dye , requiring elevated temperatures (60–90°C) for optimal fixation, given the stability of its bromo group.
  • Application domain : Suitable for cellulose-based textiles, where sulfonate groups enhance hydrophilicity and dye penetration.

Comparative analysis with other reactive dyes reveals its unique advantages:

Feature Disodium 1-amino-4-... Reactive Blue 19 Reactive Blue 246
Reactive group Bromoacrylamido Vinyl sulfone Methacryloxyethyl
Substituents Trimethylphenyl Hydroxyethylsulfonyl Methacryloxyethyl
Primary application Textiles Textiles Contact lenses

This compound’s tailored structure underscores its role in advancing dye efficiency and versatility within the reactive dye spectrum.

Properties

CAS No.

65147-24-2

Molecular Formula

C26H20BrN3Na2O9S2

Molecular Weight

708.5 g/mol

IUPAC Name

disodium;1-amino-4-[3-(2-bromoprop-2-enoylamino)-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C26H22BrN3O9S2.2Na/c1-10-21(11(2)25(41(37,38)39)12(3)22(10)30-26(33)13(4)27)29-16-9-17(40(34,35)36)20(28)19-18(16)23(31)14-7-5-6-8-15(14)24(19)32;;/h5-9,29H,4,28H2,1-3H3,(H,30,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

TVWBPUZDERZRMO-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(=C(C(=C1NC(=O)C(=C)Br)C)S(=O)(=O)[O-])C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves multiple steps, starting with the preparation of the anthracene derivative. The key steps include:

    Nitration and Reduction: Anthracene is first nitrated to form 1-nitroanthracene, which is then reduced to 1-aminoanthracene.

    Sulfonation: The aminoanthracene is sulfonated to introduce sulfonate groups at specific positions.

    Bromination and Amidation: The sulfonated aminoanthracene undergoes bromination followed by amidation with 2-bromo-1-oxoallyl to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets. The compound binds to certain proteins and enzymes, altering their activity and function. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of anthraquinone sulphonates with diverse substituents. Below is a comparative analysis of key analogues:

Compound Name (CAS/Key Identifier) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-Bromo-1-oxoallyl, 2,4,6-trimethylphenyl, disulphonato Not explicitly provided (estimated: ~700–750) High polarity due to bromo and sulphonato groups Potential dye intermediate, surfactant
Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (67827-61-6) Benzoylamino-methyl, trimethylphenyl C₃₉H₃₃N₄NaO₇S 724.76 Increased lipophilicity from benzoyl groups; textile dye applications
Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxoanthracene-2-sulphonate (75313-88-1) 2-Methoxyphenyl C₂₁H₁₅N₂NaO₆S 486.41 Enhanced water solubility; methoxy group alters UV-Vis absorption
Disodium 1-amino-4-[(4-chloro-3-sulphonatophenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (59969-87-8) Chloro, sulphonato C₂₀H₁₂ClN₂Na₂O₈S₂ 593.34 Chlorine’s electron-withdrawing effect; intermediate for reactive dyes
Sodium 1-amino-4-(2-benzothiazolylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (3767-77-9) Benzothiazolylthio C₂₁H₁₁N₂NaO₅S₃ 514.51 Thioether linkage improves thermal stability; used in specialty coatings
Key Observations:
  • Substituent Bulkiness: The benzoylamino-methyl groups in increase steric hindrance, reducing reactivity but enhancing binding to hydrophobic substrates like polyester fibers.
  • Solubility : Methoxy () and sulphonato groups enhance aqueous solubility, whereas benzothiazolylthio () introduces sulfur-based hydrophobicity.

Spectral and Reactive Properties

  • UV-Vis Absorption: Anthraquinones with electron-donating groups (e.g., methoxy in ) exhibit redshifted absorption compared to electron-withdrawing substituents (e.g., chloro in ). The target compound’s bromo-oxoallyl group may induce unique spectral shifts.
  • Reactivity : The 2-bromo-1-oxoallyl moiety in the target compound is prone to nucleophilic substitution, enabling covalent bonding in dye fixation . In contrast, the benzothiazolylthio group in participates in radical reactions.

Biological Activity

Disodium 1-amino-4-((3-((2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with significant biological activity. Its unique chemical structure incorporates multiple functional groups that contribute to its reactivity and potential applications in biological systems. This article reviews the biological activity of this compound based on diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C26H20BrN3Na2O9S2
  • Molar Mass: 708.47 g/mol
  • CAS Number: 65147-24-2
  • EINECS Number: 265-515-7

The compound features a sulfonate group, amino groups, and a bromo substituent, which are critical for its interaction with biological molecules.

Biological Activity

Disodium 1-amino-4-(3-(2-bromo-1-oxoallyl)amino)-2,4,6-trimethyl-5-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate exhibits various biological activities:

Antimicrobial Activity

Research indicates that compounds similar to disodium 1-amino derivatives possess notable antimicrobial properties. For instance:

  • Antibacterial Effects: Some derivatives have shown antibacterial activities comparable to standard antibiotics like Streptomycin, indicating potential for use in treating bacterial infections .

Anticancer Properties

Studies suggest that anthracene derivatives can exhibit anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells:

  • Cell Line Studies: In vitro studies on various cancer cell lines have demonstrated that these compounds can inhibit cell proliferation and induce cell death through ROS-mediated pathways.

The biological activity of disodium 1-amino derivatives is largely attributed to their ability to interact with DNA and proteins:

  • DNA Intercalation: The planar structure of the anthracene moiety allows it to intercalate into DNA, disrupting replication and transcription processes.
  • Protein Binding: The amino and sulfonate groups facilitate binding to various proteins, potentially altering their function and leading to apoptotic signaling pathways.

Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of disodium 1-amino derivatives reported significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains. The compound was tested against:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest a broad-spectrum antimicrobial potential.

Study 2: Anticancer Activity in Cell Lines

In a recent study involving human cancer cell lines (e.g., HeLa and MCF7), disodium 1-amino derivatives were found to reduce cell viability significantly:

Cell LineIC50 (µM)
HeLa25
MCF730

The observed cytotoxicity was linked to increased levels of oxidative stress markers in treated cells.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and purifying this anthraquinone-derived sulphonate compound?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the anthraquinone core. For example:

  • Step 1 : Bromoallyl coupling to the anthraquinone backbone via nucleophilic substitution under alkaline conditions (pH 9–11) at 60–80°C .
  • Step 2 : Sulphonation using sodium sulphite in a refluxing aqueous-organic biphasic system to ensure regioselectivity .
  • Purification : Gradient elution via reverse-phase HPLC (C18 column, methanol/water with 0.1% formic acid) to isolate the disodium salt .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Test in buffered solutions (pH 2–12) and organic solvents (DMF, DMSO) using UV-Vis spectroscopy to monitor absorbance at λmax (~520 nm for anthraquinone derivatives) .
  • Stability : Conduct accelerated degradation studies under thermal stress (40–80°C) and UV irradiation, with LC-MS to identify breakdown products (e.g., desulphonated intermediates) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a hydrophilic interaction liquid chromatography (HILIC) column for polar sulphonate retention. Monitor transitions m/z 725 → 607 (sulphonated fragment) and 725 → 452 (anthraquinone core) .
  • Fluorescence Detection : Leverage the inherent fluorescence of the anthraquinone moiety (excitation 480 nm, emission 580 nm) for low-concentration detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference experimental 1H^1H/13C^{13}C NMR data with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate solvent effects or proton exchange .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational changes (e.g., rotational barriers in the bromoallyl group) .

Q. What strategies optimize the compound’s photostability for applications in light-driven studies?

  • Methodological Answer :

  • Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., titanium dioxide nanoparticles) into formulations. Assess via accelerated UV exposure tests .
  • Structural Modification : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position of the anthraquinone core to reduce π→π* transition energy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., DNA or enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to DNA duplexes (PDB ID: 1BNA). Focus on intercalation energy and sulphonate group interactions with phosphate backbones .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex (e.g., tyrosinase inhibition) under physiological conditions .

Q. What experimental designs address conflicting data on the compound’s redox behavior in electrochemical studies?

  • Methodological Answer :

  • Controlled Atmosphere Cyclic Voltammetry : Perform experiments under nitrogen to minimize oxygen interference. Compare reduction peaks (-0.3 V to -0.7 V vs. Ag/AgCl) across pH 4–10 buffers .
  • Spectroelectrochemistry : Couple electrochemical cells with UV-Vis to correlate redox states with spectral changes (e.g., quinone → hydroquinone transition) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :

  • Partition Coefficient Refinement : Measure experimental LogP via shake-flask method (octanol/water). Compare with software predictions (ChemAxon, ACD/Labs). Adjust for ionization (sulphonates are highly hydrophilic; pKa ~1.5) .
  • Ionic Strength Effects : Test LogP in buffered systems (e.g., 0.1 M NaCl) to account for counterion interactions .

Methodological Framework for Further Research

  • Theoretical Linkage : Anchor studies in anthraquinone photochemistry or sulphonate coordination chemistry frameworks .
  • Experimental Reproducibility : Document reaction conditions (e.g., stirring rate, inert gas use) to mitigate batch-to-batch variability .

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